N-(2,4-Dimethylphenyl)formamide

Solid-state characterization Isomer differentiation Quality control

Analytical labs quantifying amitraz impurities in pharmaceuticals and food matrices require a certified reference standard with unequivocal chromatographic specificity-generic formamides lack the validated purity profile and pharmacopeial traceability mandated for regulatory submission. • USP-designated Amitraz Related Compound A; traceable to USP primary lot 1028019 under ISO 17034/17025 • Melting point 114-118 °C enables incoming QC identity verification before standard preparation • Distinct HPLC retention ensures baseline-resolved quantification-prevents co-elution with amitraz or 2,4-dimethylaniline Supplied as a stable crystalline solid; essential for LC-MS/MS residue analysis in honey, beeswax, and fruit at picogram-level LOD.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 60397-77-5
Cat. No. B130673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethylphenyl)formamide
CAS60397-77-5
Synonyms2,4-Dimethylformanilide;  2,4-Dimethylphenylformamide;  BTS 27919;  NSC 406488; 
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC=O)C
InChIInChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)
InChIKeyJOFDPSBOUCXJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethylphenyl)formamide Overview


N-(2,4-Dimethylphenyl)formamide (CAS 60397-77-5), also known as 2,4-dimethylformanilide or Amitraz USP Related Compound A, is a secondary aryl formamide (C₉H₁₁NO, MW 149.19 g/mol) [1]. It is a crystalline solid with a melting point of 114–118 °C and a predicted pKa of 15.01±0.70, exhibiting slight solubility in DMSO and sparing solubility in methanol . The compound is primarily utilized as a pharmacopeial reference standard for the identification and quantification of amitraz-related impurities, as well as a stable degradation intermediate in environmental and food-safety analytical workflows .

N-(2,4-Dimethylphenyl)formamide Substitution Risks


Substituting N-(2,4-dimethylphenyl)formamide with a regioisomeric or mono-methyl formanilide introduces quantifiable risks in analytical accuracy and physical processing. The 2,4-dimethyl substitution pattern confers a distinct solid-state identity (mp 114–118 °C) compared to the 2,6-regioisomer (mp 166–170 °C) and monomethyl analogs (mp 58–62 °C) , directly impacting crystallinity-based purification and identification. Furthermore, as a USP-designated reference standard , only this specific compound provides certified traceability for amitraz impurity testing; a generic formamide lacks the validated purity profile and chromatographic specificity mandated by pharmacopeial monographs. The evidence below demonstrates these non-interchangeable properties quantitatively.

N-(2,4-Dimethylphenyl)formamide Differentiation Evidence


Melting Point Distinction from 2,6-Regioisomer

N-(2,4-Dimethylphenyl)formamide exhibits a melting point of 114–118 °C (lit.) [1]. In contrast, its closest regioisomer, N-(2,6-dimethylphenyl)formamide (CAS 607-92-1), melts at 166–170 °C . This ~50 °C difference provides unambiguous identification and purity assessment of the 2,4-isomer via simple capillary melting point apparatus, without the need for chromatographic or spectroscopic confirmation.

Solid-state characterization Isomer differentiation Quality control

USP Reference Standard Traceability

N-(2,4-Dimethylphenyl)formamide is officially designated as Amitraz USP Related Compound A, a pharmaceutical primary standard with certified traceability to USP lot 1028019 . It is supplied with a Certificate of Analysis compliant with ISO 17034 and ISO/IEC 17025 . Competing formamides such as N,N-dimethylformamide or other substituted formanilides do not carry USP reference standard status for amitraz impurity testing and lack this documented traceability chain.

Pharmaceutical analysis Reference standard Impurity profiling

HPLC Elution Differentiation from Metabolites

In a validated HPLC method using a Nucleosil 5 µm NO₂ bonded phase column, N-(2,4-dimethylphenyl)formamide was eluted quantitatively without unlabeled carrier down to 1.60 pg [1]. Under identical conditions, amitraz and 2,4-dimethylaniline required 0.75 pg and 0.78 pg, respectively, for quantitative recovery. The ~2-fold higher minimum quantifiable amount for the formamide reflects differential column retention and detector response, which must be accounted for in multi-analyte residue methods.

Ultrasensitive detection Metabolite analysis Chromatographic method development

pH-Dependent Hydrolysis Stability

Kinetic studies demonstrate that N-(2,4-dimethylphenyl)formamide is acid-stable but hydrolyzes rapidly under basic conditions, with the hydrolysis rate faster in basic media than in neutral or acidic media [1]. By contrast, its precursor amitraz hydrolyzes rapidly at low pH (pH < 3) to form this compound, while the further hydrolysis product 2,4-dimethylaniline predominates only below pH 3 [2]. This pH-dependent stability hierarchy dictates that the formamide is the persistent degradation product at environmentally relevant pH values (3–6) and basic pH, making it the preferred analytical marker for amitraz residue monitoring.

Hydrolysis kinetics pH-dependent stability Sample preparation

Water Insolubility vs. DMF

N-(2,4-Dimethylphenyl)formamide exhibits solubility limited to slight in DMSO and sparing in methanol, and is insoluble in water . This contrasts sharply with the widely used N,N-dimethylformamide (DMF), which is fully water-miscible. This solubility difference enables phase-separation workup strategies in reactions where the product or by-products are water-soluble, a scenario where DMF would be difficult to remove.

Formulation Solvent selection Reaction design

N-(2,4-Dimethylphenyl)formamide Applications


Amitraz Impurity Profiling in QC

N-(2,4-Dimethylphenyl)formamide is the USP-designated Reference Standard (Amitraz Related Compound A) required for HPLC/LC-MS identification and quantification of amitraz impurities in active pharmaceutical ingredients and finished dosage forms . Its certified traceability to USP primary lot 1028019 and compliance with ISO 17034/17025 make it the only legally defensible standard for regulatory submission. The melting point specification of 114–118 °C enables incoming identity verification by QC laboratories prior to standard preparation [1].

Amitraz Metabolite Residue Analysis

Due to its acid-stable, base-labile hydrolysis profile, N-(2,4-dimethylphenyl)formamide is the predominant amitraz degradation product at environmentally relevant pH ranges (3–6 and basic conditions) . Analytical methods targeting total amitraz residues in honey, beeswax, and fruits must use this compound as an authentic standard because it is the persistent marker species, whereas the parent amitraz rapidly degrades [1]. Its distinct HPLC retention and recovery characteristics at picogram levels (1.60 pg minimum quantitative elution) further necessitate its use for accurate LOD/LOQ determination .

Water-Insoluble Formamide for Synthesis

For synthetic transformations where a non-aqueous-miscible formamide is advantageous (e.g., Vilsmeier-type formylation or amidine synthesis), N-(2,4-dimethylphenyl)formamide offers a water-insoluble alternative to DMF . Its solid physical form (mp 114–118 °C) allows accurate gravimetric dispensing and storage as a stable crystalline solid, unlike the hygroscopic liquid DMF, reducing variability in stoichiometric control .

Metabolite Identification in Acaricide Research

In biochemical studies of amitraz metabolism in target pests (e.g., ticks, mites), N-(2,4-dimethylphenyl)formamide is a key intermediate metabolite that can be separately quantified from both the parent amitraz and the terminal aniline metabolite . The distinct chromatographic elution profile (requiring 2.1× more material than amitraz for quantitative HPLC recovery) confirms that this compound cannot be co-eluted with amitraz or 2,4-dimethylaniline under the specified conditions, enabling resolved quantification in radio-tracer metabolic fate studies .

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